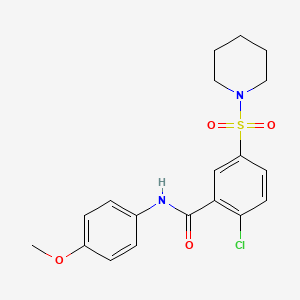
2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as ML130, is a small molecule inhibitor that has shown promising results in scientific research. It is commonly used as a tool compound to study the function of various proteins in the body.
作用機序
2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide works by binding to specific sites on the target protein, inhibiting its activity. For example, this compound inhibits PKC by binding to its catalytic domain, preventing it from phosphorylating its substrate. Similarly, this compound inhibits PDE by binding to its active site, preventing it from hydrolyzing cyclic nucleotides. The exact mechanism of action for this compound on TRP channels is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to increase intracellular cAMP levels by inhibiting PDE, leading to increased protein kinase A (PKA) activity. This compound has also been shown to inhibit the proliferation of cancer cells by inhibiting PKC activity. In addition, this compound has been shown to reduce pain sensitivity in animal models by inhibiting TRP channels.
実験室実験の利点と制限
One advantage of 2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide is its high potency and specificity for its target proteins. This makes it a useful tool compound for studying the function of these proteins in the body. However, one limitation of this compound is its potential off-target effects, which can complicate data interpretation. It is important to use appropriate controls and confirm the specificity of this compound for its intended target protein in any experiments.
将来の方向性
There are several future directions for 2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide research. One area of interest is the development of more potent and selective inhibitors for its target proteins. Another area of interest is the investigation of this compound's effects on other cellular pathways and processes. Additionally, this compound could potentially be used in drug discovery efforts for various diseases, including cancer and pain disorders.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in scientific research. Its high potency and specificity make it a useful tool compound for studying the function of various proteins in the body. However, its potential off-target effects must be taken into consideration when interpreting data. Future research efforts should focus on developing more potent and selective inhibitors and investigating this compound's effects on other cellular pathways and processes.
合成法
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methoxyaniline with 2-chlorobenzoyl chloride to form 2-chloro-N-(4-methoxyphenyl)benzamide. This intermediate is then reacted with piperidine and sulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and good yields.
科学的研究の応用
2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide has been used in various scientific research studies to investigate the function of different proteins in the body. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE). This compound has also been used to study the function of the transient receptor potential (TRP) channels, which are important for sensory perception and pain signaling.
特性
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-15-7-5-14(6-8-15)21-19(23)17-13-16(9-10-18(17)20)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFWHZXLRNHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-N'-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6103603.png)
![2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6103606.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6103610.png)
![3-[(3-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6103614.png)
![2-methyl-4-[4-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]-3-butyn-2-ol](/img/structure/B6103619.png)
![6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline](/img/structure/B6103632.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6103636.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6103656.png)

![1-(2,3-dimethoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6103668.png)
![7-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6103671.png)
![N-methyl-5-(1-{[5-(4H-1,2,4-triazol-3-ylthio)-2-furyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6103676.png)
![N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6103692.png)
